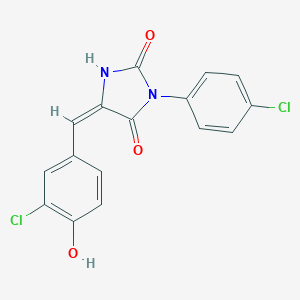
(5E)-3-benzyl-5-(3-bromo-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-3-benzyl-5-(3-bromo-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is a chemical compound that belongs to the thiazolidinedione class of drugs. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of (5E)-3-benzyl-5-(3-bromo-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and signaling pathways that are involved in the development and progression of various diseases. It has also been shown to modulate the expression of various genes that are involved in the regulation of inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
(5E)-3-benzyl-5-(3-bromo-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of various inflammatory cytokines and chemokines. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has been shown to improve glucose metabolism by enhancing insulin sensitivity and reducing insulin resistance.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (5E)-3-benzyl-5-(3-bromo-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments include its high potency, selectivity, and specificity. It is also relatively easy to synthesize and purify. However, the limitations of using this compound in lab experiments include its potential toxicity and side effects, as well as its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the research and development of (5E)-3-benzyl-5-(3-bromo-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione. These include the development of more efficient and cost-effective synthesis methods, the identification of new therapeutic applications, and the optimization of its pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to investigate its potential toxicity and side effects, as well as its interactions with other drugs and compounds.
Méthodes De Synthèse
The synthesis of (5E)-3-benzyl-5-(3-bromo-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 3-bromo-4-hydroxybenzaldehyde and benzylamine in the presence of acetic acid. The resulting product is then reacted with thiosemicarbazide and chloroacetic acid to yield the final compound. The synthesis of this compound has been extensively studied, and various modifications have been made to improve its yield and purity.
Applications De Recherche Scientifique
(5E)-3-benzyl-5-(3-bromo-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and anti-bacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Nom du produit |
(5E)-3-benzyl-5-(3-bromo-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
Formule moléculaire |
C17H12BrNO3S |
Poids moléculaire |
390.3 g/mol |
Nom IUPAC |
(5E)-3-benzyl-5-[(3-bromo-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H12BrNO3S/c18-13-8-12(6-7-14(13)20)9-15-16(21)19(17(22)23-15)10-11-4-2-1-3-5-11/h1-9,20H,10H2/b15-9+ |
Clé InChI |
GVGMLQLDJYHBRK-OQLLNIDSSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC(=C(C=C3)O)Br)/SC2=O |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)O)Br)SC2=O |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)O)Br)SC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305695.png)

![(5E)-1-(2-methylphenyl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B305700.png)


![(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305706.png)


![3-(4-chlorophenyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305709.png)

![3-(4-chlorophenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305711.png)
![(5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B305712.png)